2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features a fused naphthofuran ring system and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid hydrazide with phenyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential antibacterial and anticancer activities.
Materials Science: Employed in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole depends on its application:
Comparison with Similar Compounds
Similar Compounds
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific electronic properties, which make it suitable for applications in organic electronics and as a potential therapeutic agent. The presence of both the naphthofuran and oxadiazole rings contributes to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
649762-90-3 |
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Molecular Formula |
C20H12N2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H12N2O2/c1-2-7-14(8-3-1)19-21-22-20(24-19)18-12-16-15-9-5-4-6-13(15)10-11-17(16)23-18/h1-12H |
InChI Key |
HAAKJHDLCDIVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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